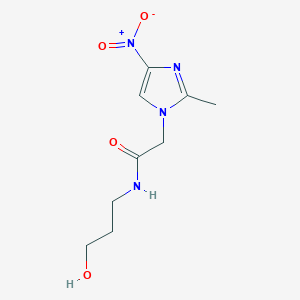![molecular formula C14H11N3O5S2 B4291617 {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid
Vue d'ensemble
Description
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid, also known as BZSAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZSAA is a benzothiadiazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is not fully understood. However, studies have suggested that {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and neuroprotection.
Biochemical and Physiological Effects:
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to have several biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid can also enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is its high potency and selectivity towards its target molecules. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to have minimal toxicity and side effects in animal studies. However, one of the limitations of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Another area of research is the development of novel {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid derivatives with improved solubility, bioavailability, and efficacy. These derivatives can be designed to target specific signaling pathways involved in various diseases.
Conclusion:
In conclusion, {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is a promising synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more effective derivatives for clinical use.
Applications De Recherche Scientifique
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory properties. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research is the anti-cancer properties of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid. Studies have shown that {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S2/c18-13(19)8-22-10-6-4-9(5-7-10)17-24(20,21)12-3-1-2-11-14(12)16-23-15-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMUSJVAHKULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B4291545.png)
![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-diphenoxy-1,3,5-triazin-2-amine](/img/structure/B4291575.png)



![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)
![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)